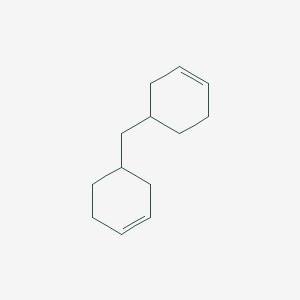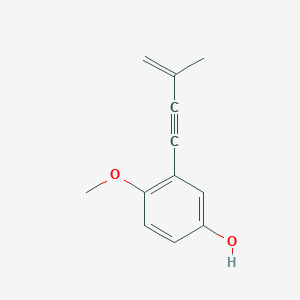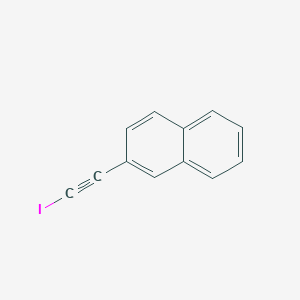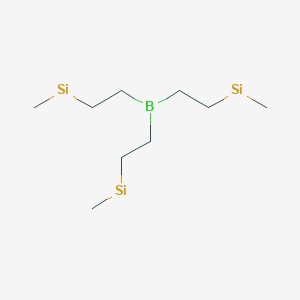![molecular formula C10H10O6 B14253260 {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid CAS No. 401495-34-9](/img/structure/B14253260.png)
{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a hydroxyacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid typically involves the esterification of phenoxyacetic acid with glycolic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyacetyl group can be oxidized to form a carboxyl group.
Reduction: The hydroxyacetyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of {2-[(Carboxyacetyl)oxy]phenoxy}acetic acid.
Reduction: Formation of {2-[(Hydroxyethyl)oxy]phenoxy}acetic acid.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and metabolic pathways involving phenoxyacetic acid derivatives.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory agent or as a precursor for the synthesis of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of surfactants and emulsifiers.
作用機序
The mechanism of action of {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid involves its interaction with specific molecular targets. The hydroxyacetyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Phenoxyacetic acid: The parent compound, lacking the hydroxyacetyl group.
Glycolic acid: A simple hydroxy acid that can be esterified with phenols.
Salicylic acid: A phenolic acid with anti-inflammatory properties.
Uniqueness
{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid is unique due to the presence of both a hydroxyacetyl group and a phenoxy group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its ability to form hydrogen bonds and hydrophobic interactions makes it a versatile compound in biochemical research and industrial applications.
特性
CAS番号 |
401495-34-9 |
|---|---|
分子式 |
C10H10O6 |
分子量 |
226.18 g/mol |
IUPAC名 |
2-[2-(2-hydroxyacetyl)oxyphenoxy]acetic acid |
InChI |
InChI=1S/C10H10O6/c11-5-10(14)16-8-4-2-1-3-7(8)15-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
InChIキー |
DVQCOBYGDKRVPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCC(=O)O)OC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)
![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)


![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)


![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)

![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)

![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
